molecular formula C22H34BClN2O4 B6330971 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester;  95% CAS No. 2096334-64-2

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester; 95%

Cat. No. B6330971
CAS RN: 2096334-64-2
M. Wt: 436.8 g/mol
InChI Key: DPEULEUJRMKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a biomedical chemical used in drug synthesis . It is commonly used as a reagent in pharmaceutical research and development . This compound plays a crucial role in the synthesis of potential drugs targeting specific diseases and conditions .


Synthesis Analysis

The compound is used in drug synthesis and is commonly used as a reagent in pharmaceutical research and development . It plays a crucial role in the synthesis of potential drugs targeting specific diseases and conditions .


Molecular Structure Analysis

The empirical formula of the compound is C22H35BN2O4 . The molecular weight is 402.34 . The SMILES string is CC©©OC(=O)N1CCN(CC1)Cc2ccc(cc2)B3OC©©C©©O3 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 125-130 °C .

Scientific Research Applications

Microwave-mediated Suzuki–Miyaura Cross-couplings

This compound has been utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling with aryl bromides. This method facilitates the diversification of the resulting biaryl library by enabling the manipulation of functionality points after the coupling reaction (Spencer et al., 2011).

Alkene-1,1-diboronic Esters Synthesis

Research demonstrates the potential of boronic esters, including pinacol esters, in generating alkene-1,1-diboronic esters through the condensation with ketones or aldehydes. These esters are significant as they can be transformed into various functional groups, showcasing their versatility as synthetic intermediates (Matteson & Tripathy, 1974).

Hydrolysis Susceptibility at Physiological pH

The stability of phenylboronic pinacol esters in water, including their susceptibility to hydrolysis at physiological pH, is a critical aspect when considering these compounds for pharmacological applications. Their stability is influenced by the substituents on the aromatic ring, which is crucial for drug development and delivery systems (Achilli et al., 2013).

Analytical Challenges in Purity Assessment

The analysis of aryl pinacolboronate esters poses unique challenges due to their susceptibility to hydrolysis. A study highlights strategies to overcome these challenges, enabling the stabilization and adequate solubilization of these compounds for purity assessment, which is crucial for ensuring the quality of development compounds (Zhong et al., 2012).

Photophysical Properties

Interestingly, simple arylboronic esters have been found to exhibit phosphorescence in the solid state at room temperature. This unexpected property opens new avenues for the use of these compounds in materials science, particularly in the development of organic phosphorescent materials (Shoji et al., 2017).

properties

IUPAC Name

tert-butyl 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-8-9-18(24)17(14-16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEULEUJRMKLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201102772
Record name 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096334-64-2
Record name 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.